molecular formula C33H26N8NaO15S4 B1494696 Direct red 75 tetrasodium salt CAS No. 2829-43-8

Direct red 75 tetrasodium salt

Cat. No.: B1494696
CAS No.: 2829-43-8
M. Wt: 925.9 g/mol
InChI Key: LLFFMPTXWVMIGY-UHFFFAOYSA-N
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Description

Direct Red 75 tetrasodium salt is an azo dye with the chemical formula C_{20}H_{12}N_4Na_4O_8. It is widely used in biochemical assays and research due to its distinctive color and properties. This compound is known for its application in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Direct Red 75 tetrasodium salt is synthesized through a diazotization reaction followed by azo coupling. The process involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt, which then couples with another aromatic compound to form the azo dye.

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors under controlled conditions to ensure consistency and quality. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Direct Red 75 tetrasodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like sodium dithionite or hydrogen gas are employed.

  • Substitution: Various nucleophiles can be used to substitute functional groups on the dye molecule.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or hydroxylamines.

  • Substitution: Formation of different substituted azo compounds.

Scientific Research Applications

Direct Red 75 tetrasodium salt is extensively used in scientific research due to its unique properties. It is employed in biochemical assays to measure enzyme activities, protein concentrations, and other biochemical parameters. Additionally, it is used in cell biology for staining and imaging techniques, as well as in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism by which Direct Red 75 tetrasodium salt exerts its effects involves its interaction with specific molecular targets and pathways. The dye binds to proteins and other biomolecules, leading to changes in their structure and function. This interaction can be exploited in various applications, such as detecting enzyme activities or visualizing cellular components.

Comparison with Similar Compounds

Direct Red 75 tetrasodium salt is compared with other azo dyes, such as Direct Blue 1 and Direct Orange 26. While these compounds share similar structural features, this compound is unique in its specific applications and properties. Its distinctive color and reactivity make it a valuable tool in scientific research and industrial applications.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it an essential tool for various biochemical assays and diagnostic techniques. Understanding its preparation methods, chemical reactions, and applications can help researchers and industry professionals utilize this compound effectively.

Properties

CAS No.

2829-43-8

Molecular Formula

C33H26N8NaO15S4

Molecular Weight

925.9 g/mol

IUPAC Name

tetrasodium;6-amino-5-[[4-[[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-3-sulfonatophenyl]carbamoylamino]-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C33H26N8O15S4.Na/c34-21-5-1-15-9-19(57(45,46)47)13-25(42)29(15)31(21)40-38-23-7-3-17(11-27(23)59(51,52)53)36-33(44)37-18-4-8-24(28(12-18)60(54,55)56)39-41-32-22(35)6-2-16-10-20(58(48,49)50)14-26(43)30(16)32;/h1-14,42-43H,34-35H2,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);

InChI Key

LLFFMPTXWVMIGY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=C(C=C(C=C3)NC(=O)NC4=CC(=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)O)N=NC3=C(C=C(C=C3)NC(=O)NC4=CC(=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)O)N)S(=O)(=O)O)S(=O)(=O)O)N.[Na]

Key on ui other cas no.

2829-43-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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